molecular formula C14H17NO B8017263 cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one

Cat. No.: B8017263
M. Wt: 215.29 g/mol
InChI Key: DLTLETIGPVMJIX-QWHCGFSZSA-N
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Description

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one typically involves a multi-step process. One common method includes the aza-Cope rearrangement followed by Mannich cyclization. This method allows for the formation of the bicyclic structure with high stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include halogens (e.g., bromine) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve binding to enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

  • Decahydropyrrolo[2,3-c]azepines
  • Octahydro-1H-oxepino[4,5-b]pyrroles
  • Decahydropyrrolo[2,3-d]azepines

Uniqueness

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(3aS,6aR)-2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLETIGPVMJIX-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 3-neck, 1-L round bottom flask equipped with an addition funnel, internal thermometer, and N2 inlet at RT was charged with cyclopentenone (16.48 g, 0.20 mol) in 0.5 L of CH2Cl2. Benzyl(methoxymethyl)trimethylsilylmethylamine (5.0 grams, 21 mmol) and trifluoroacetic acid (TFA) (1.07 mL, 13.9 mmol) were added. To this mixture was added additional benzyl(methoxymethyl)-trimethylsilylmethylamine (40 g, 0.168 mol) dropwise via addition funnel over 1 hour with the reaction temperature being maintained below 25° C. (water bath). After the addition was complete, the mixture was stirred for 4 h. The mixture was washed with 1×100 mL 10% Na2CO3. The layers were separated and the organic layer was washed with 1×100 mL 23% NaCl. The organic extract was concentrated under reduced pressure to give an oil. The oil was redissolved in methyl-t-butyl ether (250 mL) and extracted into 1M H3PO4 (200 mL). The aqueous layer was basified with 50% NaOH to pH 12. The product was extracted with methyl-t-butyl ether (250 mL). The layers were separated and the organic layer was washed with 23% NaCl. The layers were separated. The organic layer was charged with acetonitrile (50 mL) and silica gel (10 gms). The mixture was stirred 5 minutes and filtered through a silica gel pad (10 grams). The filtrate was concentrated to give the title compound (35.0 grams, 81.4% of theory), which was carried on to the next step without further purification. MS (ESI/APCI) m/z 216 (M+H)+.
[Compound]
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1-L
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5 g
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1.07 mL
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40 g
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81.4%

Synthesis routes and methods II

Procedure details

To an ethyl acetate (50 ml) solution of 7-benzyl-2-oxo-7-azabicyclo[3.3.0]oct-3-ene (1.45 g, 6.78 mmol) was added 5% rhodium-on-alumina (700 mg), and the mixture was stirred vigorously in a hydrogen atmosphere for 3.5 hours. The insoluble matter was removed by Celite filtration, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give 1.22 g (5.70 mmol, 84%) of the title compound as a colorless oily substance. The TLC and 1H-NMR data of the product were in agreement with those of the product of Reference Example 1.
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reactant
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7-benzyl-2-oxo-7-azabicyclo[3.3.0]oct-3-ene
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1.45 g
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Quantity
700 mg
Type
catalyst
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50 mL
Type
solvent
Reaction Step Two
Yield
84%

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